2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride
Overview
Description
“2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride” is a chemical compound with the CAS number 1803584-04-4 . It has a molecular weight of 292.25 and a molecular formula of C13H23Cl2N3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented. The available resources indicate that the compound has a molecular weight of 292.25 and a molecular formula of C13H23Cl2N3 . Other properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of various heterocyclic compounds using cyclohexane derivatives, demonstrating the versatility of these structures in organic chemistry. For instance, the synthesis of benzimidazolone derivatives from 2-acylcyclohexane-1,3-diones alkoximes shows the potential for creating novel compounds with potential therapeutic applications (Rubinov et al., 2008). Additionally, the use of N,N,N′,N′‐Tetrabromobenzene‐1,3‐disulfonamide and Poly(N‐bromo‐N‐ethylbenzene‐1,3‐disulfonamide) as catalysts for the synthesis of N-Cyclohexyl‐2‐aryl(alkyl)‐imidazo[1,2‐a]pyridin‐3‐amine derivatives highlights the potential for creating complex organic molecules under mild conditions (Ghorbani‐Vaghei & Amiri, 2014).
Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones
A study presented a general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one, tetrahydro[1,4]diazepino[1,2-a]indol-1-one, and tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one derivatives. This approach demonstrates the potential for synthesizing a broad range of N-heterocycle-fused compounds that could have pharmaceutical applications (Dzedulionytė et al., 2022).
Antimicrobial and Cytotoxic Activity
Derivatives of benzimidazole, such as those synthesized from 1,2,4-triazole and 1,3,4-thiadiazole, have been evaluated for their antimicrobial and cytotoxic activities. These studies suggest the therapeutic potential of benzodiazole derivatives in developing new antimicrobial agents and cancer therapies (Mavrova et al., 2009).
properties
IUPAC Name |
2-cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;;/h9-10H,1-8,14H2,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAANQLTVBCNCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)CC(CC3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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